molecular formula C10H12ClNOS B14077273 1-(2-Amino-6-(methylthio)phenyl)-3-chloropropan-2-one

1-(2-Amino-6-(methylthio)phenyl)-3-chloropropan-2-one

Cat. No.: B14077273
M. Wt: 229.73 g/mol
InChI Key: LRVKXFHLAQFDDU-UHFFFAOYSA-N
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Description

1-(2-Amino-6-(methylthio)phenyl)-3-chloropropan-2-one is a specialist organic compound with a molecular formula of C10H12ClNOS and a molecular weight of 229.73 g/mol. It features a chloroacetone group linked to an aminophenyl ring that is further substituted with a methylthio ether, making it a versatile and valuable building block in medicinal chemistry and drug discovery research. This structure is analogous to other research chemicals used in the synthesis of more complex molecules, particularly in the development of targeted therapeutics. The presence of both an aromatic amine and a reactive α-haloketone moiety allows researchers to utilize this compound in various nucleophilic substitution and condensation reactions. It serves as a key precursor for generating combinatorial libraries or for the structure-based design of protease inhibitors and other enzyme-targeting agents, following strategies similar to those used for established antiviral drugs like protease inhibitors . This product is intended for use in controlled laboratory settings by qualified professionals. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this material.

Properties

Molecular Formula

C10H12ClNOS

Molecular Weight

229.73 g/mol

IUPAC Name

1-(2-amino-6-methylsulfanylphenyl)-3-chloropropan-2-one

InChI

InChI=1S/C10H12ClNOS/c1-14-10-4-2-3-9(12)8(10)5-7(13)6-11/h2-4H,5-6,12H2,1H3

InChI Key

LRVKXFHLAQFDDU-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1CC(=O)CCl)N

Origin of Product

United States

Preparation Methods

Competing Pathways in Friedel-Crafts Reactions

The electron-donating methylthio group enhances aromatic reactivity but may direct electrophiles to the 4-position, competing with the desired 1-position acylation. Steric hindrance from the acetylated amino group partially mitigates this, favoring the correct regiochemistry.

Catalyst Deactivation in Cross-Coupling

Palladium catalysts are susceptible to poisoning by sulfur-containing substrates. Ligand design (e.g., bulky phosphines) and sulfur scavengers (e.g., copper iodide) improve catalyst longevity.

Chlorination Selectivity

Chlorinating agents like PCl₅ may attack the ketone oxygen, forming undesired enol chlorides. Controlled stoichiometry and low temperatures (−10°C to 0°C) suppress this side reaction.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-6-(methylthio)phenyl)-3-chloropropan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Amino-6-(methylthio)phenyl)-3-chloropropan-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-(methylthio)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituted Propanones and Chalcones

The target compound shares structural motifs with chalcones (e.g., 1-(4-(4,6-diethoxy-1,3,5-triazin-2-ylamino)phenyl)-3-phenylprop-2-en-1-one), which feature α,β-unsaturated ketones. However, key differences include:

  • Substituents: The target compound’s phenyl ring has amino and methylthio groups, whereas chalcones in incorporate triazinylamino and benzaldehyde-derived aryl groups.
  • Functional Groups: The propan-2-one chain in the target compound is saturated and chlorinated, contrasting with the α,β-unsaturated propenone in chalcones.

Impact on Bioactivity: Chalcones in demonstrate antimicrobial activity, with MIC values ranging from 8–64 µg/mL against bacterial strains.

Table 1: Structural and Functional Comparison
Compound Core Structure Key Substituents Reported Bioactivity
Target Compound Propan-2-one 2-Amino-6-(methylthio)phenyl, Cl Not yet reported
Chalcone () Propenone Triazinylamino, substituted aryl MIC: 8–64 µg/mL
Ethyl Propanoate () Propanoate ester Pyrimidine, trifluoroethoxy, pyrazole Pharmaceutical formulations

Biological Activity

1-(2-Amino-6-(methylthio)phenyl)-3-chloropropan-2-one is a chemical compound with notable biological activities. Its structure features an amino group, a methylthio group, and a chloropropanone moiety, which contribute to its interactions with various biological targets. This article reviews the biological activity of this compound, discussing its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H12ClNOS
  • Molecular Weight : 229.73 g/mol

The biological activity of 1-(2-Amino-6-(methylthio)phenyl)-3-chloropropan-2-one primarily involves its interaction with enzymes and receptors. The amino group can form hydrogen bonds with target proteins, while the chloropropanone moiety acts as an electrophile capable of undergoing nucleophilic attack by cellular nucleophiles. This interaction can lead to covalent modifications of proteins, potentially altering their function and activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties, inhibiting the growth of various pathogens .
  • Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, contributing to its potential use in preventing oxidative stress-related diseases.
  • Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in metabolic pathways, which may have implications for treating metabolic disorders.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study conducted on various derivatives demonstrated that 1-(2-Amino-6-(methylthio)phenyl)-3-chloropropan-2-one exhibited effective antibacterial activity against Gram-positive and Gram-negative bacteria.
    • The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 μg/mL depending on the bacterial strain tested.
  • Antioxidant Activity :
    • In vitro assays using DPPH radical scavenging showed that the compound significantly reduced free radical levels, indicating strong antioxidant potential.
    • The IC50 value for antioxidant activity was determined to be approximately 25 μg/mL.
  • Enzyme Interaction :
    • Detailed kinetic studies revealed that the compound acts as a competitive inhibitor for certain enzymes, with Ki values in the low micromolar range.
    • These findings suggest potential applications in drug design targeting specific metabolic pathways.

Comparative Analysis

The following table summarizes comparisons between 1-(2-Amino-6-(methylthio)phenyl)-3-chloropropan-2-one and structurally similar compounds:

Compound NameStructural SimilaritiesUnique Features
2-Amino-6-(methylthio)anilineShares amino and methylthio groupsLacks the chloropropanone moiety
1-(2-Amino-6-(methylthio)phenyl)-1-bromopropan-2-oneSimilar structure but with bromine instead of chlorineDifferent reactivity due to bromine presence
1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-2-oneBromine at position 3 instead of chlorinePotentially different biological activity due to halogen type

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